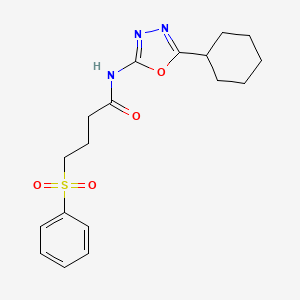![molecular formula C19H22N6O B2354615 6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one CAS No. 2380058-65-9](/img/structure/B2354615.png)
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinone core, a piperidine ring, and a triazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the triazole moiety through a click reaction. The final step involves the formation of the pyridazinone core. Reaction conditions often include the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The piperidine ring can interact with receptors in the body, modulating their function. The pyridazinone core may contribute to the overall stability and bioavailability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole moiety and are known for their diverse biological activities.
Piperidine Derivatives: These compounds share the piperidine ring and are widely studied for their pharmacological properties.
Pyridazinone Derivatives: These compounds share the pyridazinone core and are investigated for their potential therapeutic effects.
Uniqueness
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one is unique due to the combination of its three distinct moieties, which may result in synergistic effects and enhanced biological activity compared to its individual components.
Propiedades
IUPAC Name |
6-phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-19-7-6-18(16-4-2-1-3-5-16)21-25(19)17-8-11-23(12-9-17)14-15-24-13-10-20-22-24/h1-7,10,13,17H,8-9,11-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAFCJLOLVRCCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CCN4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2354532.png)
![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2354535.png)

![1-(indolin-1-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2354540.png)
![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine](/img/structure/B2354543.png)






![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)
